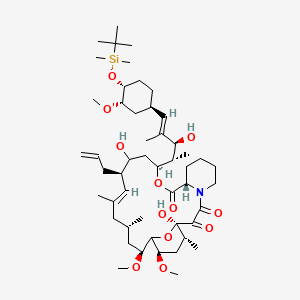

![molecular formula C36H44FeP2 10* B1146354 (R)-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-phenylphosphine CAS No. 158923-09-2](/img/structure/B1146354.png)

(R)-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-phenylphosphine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

R-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-phenylphosphine is a chemical compound used in a variety of scientific research applications. It is a symmetrical, bidentate phosphine ligand with a ferrocene backbone that is stable and readily available. It is a useful ligand for metal coordination and catalysis, and has been used in a variety of research studies.

Aplicaciones Científicas De Investigación

Asymmetric Catalysis : This compound has been used as a chiral ligand for transition metal complex catalyzed asymmetric reactions. These ligands, due to their planar chirality and functional groups, have been crucial in the preparation of various chiral ferrocenylphosphines (Hayashi et al., 1980).

Synthesis and Structural Analysis : The compound has been synthesized and characterized, with a focus on its use in asymmetric catalysis. The synthesis process often involves the reaction of secondary phosphines in acetic acid, leading to moderate to good yields of diphosphines, including this compound (Togni et al., 1994).

Dendrimer Construction : This compound has been utilized in the synthesis of dendrimers containing chiral ferrocenyl diphosphine units, which are used in asymmetric catalytic reactions like hydrogenation, allylic substitution, and hydroboration (Köllner & Togni, 2001).

Ruthenium Complexes : It has been involved in the synthesis of ruthenium(II) complexes containing chiral bis(ferrocenyl) ligands for asymmetric transfer hydrogenation of acetophenone (Barbaro et al., 1997).

Electrochemistry and Complexes : Studies have also been conducted on the anodic electrochemistry of chiral metallocene phosphine-aminophosphine ligands, including this compound, and their complexes with platinum(II) and palladium(II) (Ghent et al., 2005).

Olefincarbon Monoxide Copolymerization : This ligand has been used in cationic Pd-complexes for the copolymerization of olefins with carbon monoxide, demonstrating activity and stereoselectivity in the production of polymers (Bronco et al., 1995).

Boron-Containing Ligands : Novel boronato-functionalized ferrocenylphosphine ligands derived from this compound have been synthesized for use in hydrogenation and hydroformylation reactions (Kimmich et al., 1996).

Iridium Chemistry : The compound has been used in the synthesis of new chiral aminodiphosphine ligands for organometallic chemistry with iridium, leading to various complex structures and stabilities (Bianchini et al., 1997).

Asymmetric Grignard Cross-Coupling : Diastereoisomeric phosphines, including this compound, have been utilized as ligands in nickel-catalyzed asymmetric cross-coupling reactions (Hayashi et al., 1981).

Chiral Iridium(I) Complex Activation : The reactivity of dinuclear Ir(I) complexes with this compound towards O−H and C−H bonds has been studied, revealing insights into the activation mechanisms and reversibility of these reactions (Dorta & Togni, 1998).

Direcciones Futuras

Propiedades

InChI |

InChI=1S/C31H39P2.C5H5.Fe/c1-25(32(26-15-6-2-7-16-26)27-17-8-3-9-18-27)30-23-14-24-31(30)33(28-19-10-4-11-20-28)29-21-12-5-13-22-29;1-2-4-5-3-1;/h2-3,6-9,14-18,23-25,28-29H,4-5,10-13,19-22H2,1H3;1-5H;/t25-;;/m1../s1 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWOOIDCKLIQAJV-KHZPMNTOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC([C]1[CH][CH][CH][C]1P(C2CCCCC2)C3CCCCC3)P(C4=CC=CC=C4)C5=CC=CC=C5.[CH]1[CH][CH][CH][CH]1.[Fe] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C]1[CH][CH][CH][C]1P(C2CCCCC2)C3CCCCC3)P(C4=CC=CC=C4)C5=CC=CC=C5.[CH]1[CH][CH][CH][CH]1.[Fe] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H44FeP2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

158923-09-2 |

Source

|

| Record name | (R)-(-)-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldiphenylphosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

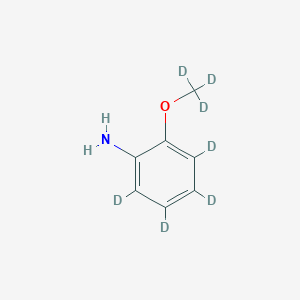

![[1-13Cglc]lactose monohydrate](/img/structure/B1146271.png)